9-[4-(benzyloxy)-3-ethoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
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Overview
Description
Preparation Methods
The synthesis of 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with cyclohexane-1,3-dione under basic conditions, followed by cyclization and reduction steps . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, along with catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-[4-(benzyloxy)-3-ethoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where acridinedione derivatives have shown promise.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar compounds to 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione include other acridinedione derivatives such as:
- 9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 9-[4-(benzyloxy)-2-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and applications
Properties
Molecular Formula |
C28H29NO4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
9-(3-ethoxy-4-phenylmethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C28H29NO4/c1-2-32-25-16-19(14-15-24(25)33-17-18-8-4-3-5-9-18)26-27-20(10-6-12-22(27)30)29-21-11-7-13-23(31)28(21)26/h3-5,8-9,14-16,26,29H,2,6-7,10-13,17H2,1H3 |
InChI Key |
WBYPPWIYOVLUKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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